Ethyl 4-cyanocinnamate: A Comprehensive Technical Guide
Ethyl 4-cyanocinnamate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-cyanocinnamate is an α,β-unsaturated ester derivative of cinnamic acid, characterized by a cyano group at the para position of the phenyl ring. This compound has garnered significant interest in various scientific fields due to its versatile chemical reactivity and potential biological activities. Its discovery is rooted in the broader exploration of cinnamic acid derivatives, with early synthesis primarily achieved through Knoevenagel condensation reactions.[1] The presence of the electron-withdrawing cyano group and the conjugated system makes it a valuable intermediate in organic synthesis, a monomer for polymer production, and a scaffold for the development of novel therapeutic agents. This guide provides an in-depth overview of the discovery, synthesis, physicochemical properties, and known biological significance of Ethyl 4-cyanocinnamate.
Physicochemical Properties
The key physicochemical properties of Ethyl 4-cyanocinnamate are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₂ | [1][2] |
| Molecular Weight | 201.23 g/mol | [2] |
| Appearance | Light yellow to orange powder/crystal | |
| Melting Point | 68-72 °C | [1] |
| CAS Number | 62174-99-6 | [1][2] |
Synthesis of Ethyl 4-cyanocinnamate
The synthesis of Ethyl 4-cyanocinnamate is most commonly achieved through two primary methods: the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction. Both methods offer reliable pathways to the desired product, with variations in catalysts, reaction conditions, and yields.
Knoevenagel Condensation
The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene group, such as ethyl cyanoacetate.[1]
Experimental Protocol: Knoevenagel Condensation
Materials:
-
4-cyanobenzaldehyde
-
Ethyl cyanoacetate
-
Ammonium acetate (catalyst)
-
Toluene (solvent)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanobenzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in toluene.
-
Add a catalytic amount of ammonium acetate (0.15 equivalents).
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol/water to yield Ethyl 4-cyanocinnamate as a solid.
Yields: 70-90%[1]
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is another powerful method for the stereoselective synthesis of alkenes. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce predominantly the E-alkene.[3]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Materials:
-
Triethyl phosphonoacetate
-
Potassium carbonate (base)
-
4-cyanobenzaldehyde
-
Ethanol (solvent)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
In a microwave-safe vessel, dissolve triethyl phosphonoacetate (1.0 equivalent) and potassium carbonate (1.0 equivalent) in ethanol.
-
Add 4-cyanobenzaldehyde (0.7 equivalents) to the mixture.
-
Heat the reaction mixture under microwave irradiation at 140 °C for 20 minutes.[4]
-
After cooling to room temperature, remove the ethanol under vacuum.
-
The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford Ethyl (E)-4-cyanocinnamate.[4]
Synthesis Workflow Diagrams
Caption: Workflow for the Knoevenagel condensation synthesis of Ethyl 4-cyanocinnamate.
Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of Ethyl 4-cyanocinnamate.
Biological Activity and Signaling Pathways
Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] While research specifically on Ethyl 4-cyanocinnamate is ongoing, studies on structurally similar compounds provide insights into its potential mechanisms of action.
For instance, ethyl cinnamate has been shown to suppress tumor growth by inhibiting angiogenesis through the attenuation of the VEGFR2 signaling pathway.[5] Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of this pathway can thus be a valuable strategy in cancer therapy.
Furthermore, a series of cyano-cinnamate derivatives have been designed and synthesized as inhibitors of the mitochondrial pyruvate carrier (MPC).[6] MPC is responsible for transporting pyruvate into the mitochondria, a critical step in cellular metabolism. Inhibiting MPC can modulate cellular metabolic pathways and has been explored for therapeutic applications, including promoting hair growth.[6]
Potential Signaling Pathway Involvement
Based on studies of related cinnamate derivatives, a plausible signaling pathway that could be modulated by Ethyl 4-cyanocinnamate or its derivatives is the VEGFR2 signaling cascade. The diagram below illustrates a simplified representation of this pathway.
Caption: Potential inhibition of the VEGFR2 signaling pathway by cinnamate derivatives.
Applications in Research and Development
Ethyl 4-cyanocinnamate serves as a versatile building block in several areas of research and development:
-
Organic Synthesis: Its conjugated system and reactive cyano and ester groups make it a valuable intermediate for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical precursors.[1]
-
Polymer Chemistry: The vinyl group allows it to act as a monomer in polymerization reactions, leading to the creation of polymers with unique thermal and optical properties.[1]
-
Medicinal Chemistry: As a scaffold, it can be modified to develop new drug candidates. The exploration of its derivatives as anticancer and antimicrobial agents is an active area of research.[1]
Conclusion
Ethyl 4-cyanocinnamate, a derivative of cinnamic acid, has a rich history rooted in the fundamental principles of organic synthesis. Its accessibility through well-established methods like the Knoevenagel condensation and Horner-Wadsworth-Emmons reaction, combined with its chemical versatility, makes it a compound of significant interest. While its own biological activity is still under detailed investigation, the promising results from structurally related compounds suggest that Ethyl 4-cyanocinnamate and its derivatives hold considerable potential for applications in materials science and drug discovery. This guide provides a foundational understanding for researchers looking to explore the synthesis and applications of this intriguing molecule.
References
- 1. Ethyl 4-Cyanocinnamate | 62174-99-6 | Benchchem [benchchem.com]
- 2. labproinc.com [labproinc.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl cinnamate suppresses tumor growth through anti-angiogenesis by attenuating VEGFR2 signal pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel cyano-cinnamate derivatives as mitochondrial pyruvate carrier inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]


